molecular formula C18H16O5 B017472 Sclerodione CAS No. 104855-19-8

Sclerodione

Cat. No. B017472
CAS RN: 104855-19-8
M. Wt: 312.3 g/mol
InChI Key: NHLBJUZHBDCHJJ-ZETCQYMHSA-N
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Description

Sclerodione, also known as sclerophytin A, is a natural product isolated from the marine sponge Sclerophytum sp. It is one of the first secondary metabolites reported from the genus Pseudolophiostoma . This compound exhibited potent α-glucosidase- and porcine-lipase-inhibitory activity during primary screening .


Synthesis Analysis

The nor-phenalenone derivatives scleroderolide and this compound were identified as the biologically active constituents . The mechanisms of action of each compound were validated through in silico studies . This compound was dissolved in chloroform - trifluoroacetic acid at room temperature and at 60°C .


Molecular Structure Analysis

The structure of this compound was determined by an X-ray crystallographic study of the racemic monoacetate . Scleroderolide occurs mainly as the levorotatory enantiomer (S configuration at C-2’) although on one occasion it was obtained in partially racemic form .


Chemical Reactions Analysis

The red pigment this compound can be oxidized with m-chloroperbenzoic acid to provide both sclerodin and scleroderolide .

Scientific Research Applications

  • Marine Biology and Ecology : Sclerochronology, a field involving the study of physical and chemical properties in the hard parts of marine organisms, benefits from sclerodione. It is used to assess the life histories of these organisms, aiding in the management of populations and habitats (Hunter, Laptikhovsky, & Hollyman, 2018).

  • Fungal Biology : this compound is a pigment produced by the Scleroderris canker fungus Gremmeniella abietina. Its structure has been determined through X-ray crystallography, aiding in the understanding of fungal metabolites (Ayer, Hoyano, Pedras, Clardy, & Arnold, 1987). Additionally, it is recognized as a red acenaphthenequinone derivative with significance in the study of this fungus (Ayer, Hoyano, Pedras, & Altena, 1986).

  • Multiple Sclerosis Research : this compound has been identified as a potential therapeutic target for multiple sclerosis (Hauser, Chan, & Oksenberg, 2013). Furthermore, flavonoids like this compound are known for their anti-inflammatory and immunomodulatory properties, suggesting potential benefits in MS therapy (Bayat, Farshchi, Yousefian, Mahmoudi, & Yazdian-Robati, 2021). Additionally, this compound exhibits antifungal activity, including strong activity against Ustilago violacea, which could have implications in MS research (Hussain et al., 2015).

Mechanism of Action

Sclerodione and scleroderolide exhibited strong binding affinities to both alpha-glucosidase and porcine lipase through H-bonding and π–π interactions . In silico techniques were employed to validate the probable biological targets and elucidate the mechanism of actions of phenalenones .

properties

IUPAC Name

(4S)-7,12-dihydroxy-4,5,5,14-tetramethyl-3-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),7,11,13-pentaene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-6-5-8(19)10-11-9(6)17-13(18(3,4)7(2)23-17)14(20)12(11)16(22)15(10)21/h5,7,19-20H,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLBJUZHBDCHJJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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